2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a fused pyridine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions with a suitable solvent such as butanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one ring system.
Scientific Research Applications
2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An intermediate in the synthesis of risperidone.
Pyrazolo[4,3-d]pyrimidin-7-ones: Known for their antibacterial and cyclin-dependent kinase inhibitory activities.
Uniqueness
2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its fused ring system and specific substituents make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-ethyl-6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-3-9-7-11(14)13-8(2)5-4-6-10(13)12-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
UDCNNGKZHWBPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(CCCC2=N1)C |
Origin of Product |
United States |
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